3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazolone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyclopentene and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentene Group: The cyclopentene moiety can be introduced via a Heck reaction or similar coupling reactions involving cyclopentene derivatives.
Attachment of the Pyridine Group: The pyridine moiety is often introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazolone ring or the pyridine moiety, potentially yielding dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Epoxides and Diols: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Functionalized Pyridines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazolone core is known for its bioactivity, and modifications at the cyclopentene and pyridine moieties could enhance its efficacy and selectivity.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The triazolone ring could participate in hydrogen bonding or π-π interactions, while the cyclopentene and pyridine groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazol-5-one Derivatives: These compounds share the triazolone core and exhibit similar chemical reactivity and biological activity.
Cyclopentene Derivatives: Compounds with a cyclopentene moiety often show unique reactivity due to the strained ring system.
Pyridine Derivatives: Pyridine-containing compounds are widely studied for their pharmacological properties.
Uniqueness
What sets 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is the combination of these three functional groups in a single molecule
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-13(12-4-2-3-5-12)16-18(14(17)19)10-11-6-8-15-9-7-11/h2-3,6-9,12H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXMTLGRGXVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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